molecular formula C14H20N2O3S B2797262 N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351613-11-0

N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2797262
CAS No.: 1351613-11-0
M. Wt: 296.39
InChI Key: WFYLOCBMAWQHAX-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a thiophene ring, a spirocyclic framework, and a carboxamide functional group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic framework. The thiophene ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are both efficient and environmentally friendly is also a key consideration in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide: shares similarities with other spirocyclic compounds and thiophene derivatives.

    Spirocyclic Compounds: These compounds are known for their unique three-dimensional structures, which can enhance their biological activity.

    Thiophene Derivatives: Compounds containing thiophene rings are often explored for their electronic properties and potential as pharmaceuticals.

Uniqueness

What sets N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[55]undecane-9-carboxamide apart is its combination of a spirocyclic framework with a thiophene ring and a carboxamide group

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-13(15-11-12-3-1-10-20-12)16-6-4-14(5-7-16)18-8-2-9-19-14/h1,3,10H,2,4-9,11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYLOCBMAWQHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NCC3=CC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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